![molecular formula C8H12O3 B2928357 7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one CAS No. 2059971-87-6](/img/structure/B2928357.png)

7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

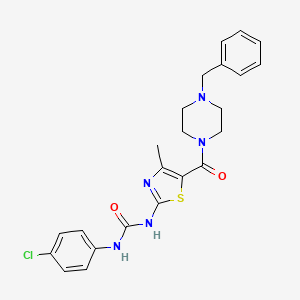

The compound “7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one” is a spirocyclic compound, which means it has two rings sharing a single atom . The “7-(Hydroxymethyl)” part suggests the presence of a hydroxymethyl group (-CH2OH) at the 7th position. The “6-oxa” indicates an oxygen atom replacing a carbon in the 6th position. The “octan-2-one” suggests it’s an eight-membered ring with a ketone functional group at the second position .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used for this .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the ketone could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined experimentally. These properties would be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .Applications De Recherche Scientifique

Supramolecular Aggregation

The study of supramolecular aggregation in hydroxycarboxylic acid derivatives, including structures related to "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one," has revealed that the conformation of the hydroxymethyl group influences the dimensionality of supramolecular structures through hydrogen bonding. This has implications for designing materials with specific physical properties (Foces-Foces et al., 2005).

Cycloaddition Reactions

Cycloaddition reactions involving derivatives of "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" have been explored to produce novel compounds. These reactions have been found to be stereospecific, leading to the creation of compounds with distinct envelope conformations of the isoxazolidine rings, which could be pivotal in developing new pharmaceuticals or materials (Chiaroni et al., 2000).

Transformation into Antibiotics

The transformation of cephalosporanic acid derivatives into new cephalosporin antibiotics through laccase-catalyzed phenolic oxidation showcases the potential of "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" related compounds in antibiotic development. This transformation has been crucial in creating more active antibiotic compounds (Agematu et al., 1993).

Polymer Synthesis

The compound has been used in the synthesis of poly(oxy-1,2-phenylene-oxymethylene), a process that involves melt polymerization. This highlights its utility in developing new polymeric materials with potential applications in various industrial sectors (Kubo et al., 2000).

Corrosion Inhibition

Research has also explored the use of spirocyclopropane derivatives for mild steel protection in acidic environments. These studies suggest that compounds related to "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" could serve as effective corrosion inhibitors, which is vital for extending the lifespan of metal structures and components (Chafiq et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCYPUSTYGCYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC12CC(=O)C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)

![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)

![3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2928280.png)

methanone](/img/structure/B2928283.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2928288.png)

![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)

![5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2928294.png)

![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)